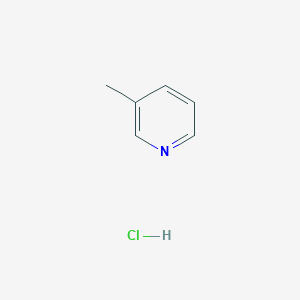
Pyridine, 3-methyl-, hydrochloride
Descripción general
Descripción
Pyridine, 3-methyl-, also known as 3-Picoline, is an organic compound with the formula C6H7N . It is one of the three positional isomers of methylpyridine . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . It is also used as an acidic type demethylating agent and a catalyst in deprotection of aromatic methyl ethers .
Synthesis Analysis
3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation . A route that gives better control of the product starts with acrolein, propionaldehyde, and ammonia . It may also be obtained as a co-product of pyridine synthesis from acetaldehyde, formaldehyde, and ammonia via Chichibabin pyridine synthesis .Molecular Structure Analysis
The molecular structure of Pyridine, 3-methyl-, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 93.1265 .Chemical Reactions Analysis
Pyridine, 3-methyl-, is primarily a kappa-opiate receptor agonist and also has local anesthetic effects . It has more affinity for the kappa-receptor than morphine .Physical And Chemical Properties Analysis
Pyridine, 3-methyl-, is a colorless liquid with a strong odor and is classified as a weak base . It has a density of 0.957 g/mL, a melting point of -19 °C, and a boiling point of 144 °C . It is miscible in water .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of pyridine derivatives involves corrosion inhibition. For instance, a study by Bouklah et al. (2005) found that a pyridine–pyrazole compound significantly inhibited steel corrosion in a molar hydrochloric acid solution. This compound demonstrated an inhibition efficiency of up to 89%, acting primarily as a cathodic inhibitor and adhering to the steel surface through an S-shaped adsorption isotherm (Bouklah et al., 2005).
Synthetic Chemistry
In synthetic chemistry, Grozavu et al. (2020) introduced a novel catalytic method for the direct methylation of pyridines using feedstock chemicals methanol and formaldehyde. This method leverages the interface between aromatic and non-aromatic compounds, allowing for an oscillating reactivity pattern where typically electrophilic aromatic compounds exhibit nucleophilic behavior (Grozavu et al., 2020).
Antimicrobial Agents
Al-Omar and Amr (2010) synthesized a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride. These compounds were tested for their bactericidal and fungicidal activities, with many exhibiting significant antimicrobial activity comparable to standard antibiotics (Al-Omar & Amr, 2010).
Water Treatment
Li et al. (2017) explored the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study demonstrated the effectiveness of ozone and hydroxyl radicals produced by the system in degrading pyridine, providing a theoretical and experimental basis for treating nitrogen heterocyclic compounds in water (Li et al., 2017).
Fluorescent Materials
Kaya, Yıldırım, and Avci (2010) investigated the synthesis and characterization of fluorescent polyphenol species derived from methyl-substituted aminopyridine-based Schiff bases. The study focused on the effects of substituent positions on optical, electrical, electrochemical, and fluorescence properties, indicating potential applications in electronic, opto-electronic, photovoltaic, and aerospace applications due to their polyconjugated structures, low band gaps, and high thermal stabilities (Kaya, Yıldırım, & Avci, 2010).
Safety and Hazards
Pyridine, 3-methyl-, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, and it can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Breathing in pyridine may cause irritation of the eyes, nose, and throat . It may also lead to vomiting, headache, and dizziness . Ingestion can cause sickness, abdominal pain, and diarrhea . Skin contact with pyridine can lead to irritation, swelling, and redness which may be triggered by light .
Mecanismo De Acción
Target of Action
3-Methylpyridine hydrochloride, also known as 3-picoline, is an organic compound that primarily targets Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known to interact with its targets, potentially influencing their activity
Biochemical Pathways
It is known that this compound is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . For instance, it is used in the synthesis of chlorpyrifos, an insecticide, via a process that involves the ammoxidation of 3-methylpyridine .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body
Result of Action
As a precursor to various pyridine derivatives, its primary role may be in facilitating the synthesis of these compounds, which can have various effects depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 3-methylpyridine hydrochloride can be influenced by various environmental factors. For instance, the compound is a colorless liquid with a strong odor and is classified as a weak base . It is miscible in water, which can influence its distribution and action in aqueous environments . Additionally, safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Propiedades
IUPAC Name |
3-methylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUKZFFEUQXNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480082 | |
| Record name | Pyridine, 3-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14401-92-4 | |
| Record name | Pyridine, 3-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





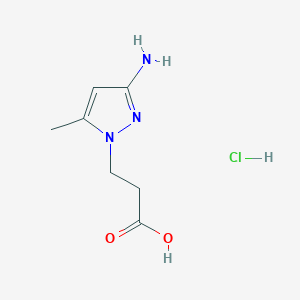

![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)
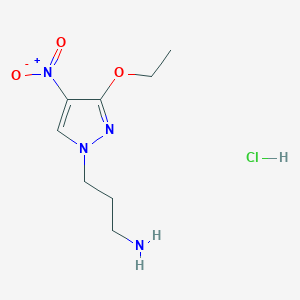
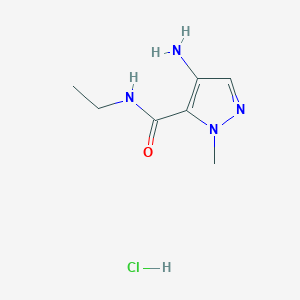

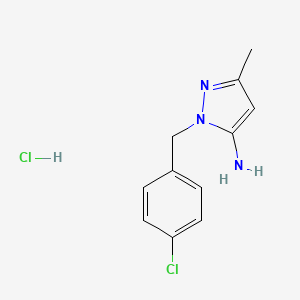
![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B3047692.png)
![[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3047693.png)
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B3047695.png)